2-{[(4-Fluorophenyl)imino]methyl}-4-nitrophenol
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Overview
Description
2-{[(4-Fluorophenyl)imino]methyl}-4-nitrophenol is a chemical compound with the molecular formula C13H9FN2O3 and a molecular weight of 260.22 g/mol It is known for its unique structure, which includes a fluorophenyl group, an imino group, and a nitrophenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-{[(4-Fluorophenyl)imino]methyl}-4-nitrophenol can be synthesized through the condensation reaction of 2-hydroxy-5-nitrobenzaldehyde with 4-fluoroaniline. The reaction typically involves heating the reactants in ethanol under reflux conditions for several hours . The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Fluorophenyl)imino]methyl}-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones derived from the nitrophenol group.
Reduction: Aminophenol derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
2-{[(4-Fluorophenyl)imino]methyl}-4-nitrophenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-{[(4-Fluorophenyl)imino]methyl}-4-nitrophenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-{[(3-Fluorophenyl)imino]methyl}-4-nitrophenol: Similar structure but with a different position of the fluorine atom.
2-{[(4-Chlorophenyl)imino]methyl}-4-nitrophenol: Similar structure with a chlorine atom instead of fluorine.
2-{[(4-Bromophenyl)imino]methyl}-4-nitrophenol: Similar structure with a bromine atom instead of fluorine.
Uniqueness
2-{[(4-Fluorophenyl)imino]methyl}-4-nitrophenol is unique due to the presence of the fluorine atom, which can influence its reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications .
Properties
IUPAC Name |
2-[(4-fluorophenyl)iminomethyl]-4-nitrophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O3/c14-10-1-3-11(4-2-10)15-8-9-7-12(16(18)19)5-6-13(9)17/h1-8,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFOIXXBYDIQTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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